

2-Chloro-5-hydroxybenzonitrile molecular structure and formula

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066

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An In-depth Technical Guide to **2-Chloro-5-hydroxybenzonitrile**: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: **2-Chloro-5-hydroxybenzonitrile** is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a synthetically versatile nitrile group, a reactive phenolic hydroxyl, and a halogenated site amenable to cross-coupling and substitution, renders it a valuable building block for complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, plausible synthetic routes, chemical reactivity, and potential applications, with a particular focus on its role as a key intermediate in drug discovery programs. All protocols and mechanistic discussions are presented with a rationale grounded in established chemical principles to provide actionable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Chloro-5-hydroxybenzonitrile is a substituted aromatic nitrile. The strategic placement of the chloro, hydroxyl, and cyano groups on the benzene ring dictates its unique chemical behavior and synthetic utility.

1.1. Chemical Identifiers and Formula

The fundamental identifiers for this compound are crucial for sourcing and regulatory compliance.^[1]

Identifier	Value	Source
IUPAC Name	2-chloro-5-hydroxybenzonitrile	^[1]
CAS Number	188774-56-3	^[1]
Molecular Formula	C ₇ H ₄ ClNO	^[1] ^[2] ^[3]
Molecular Weight	153.56 g/mol	^[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1O)C#N)Cl</chem>	^[1]
InChI Key	KGPMBYRSXTTZLG-UHFFFAOYSA-N	^[1]

1.2. Physicochemical Characteristics

These properties are essential for planning reactions, purification, and formulation.

Property	Description	Source
Appearance	Typically a white to off-white solid.	^[2]
Solubility	Low solubility in water. Soluble in organic solvents such as ethanol and dichloromethane.	^[2]

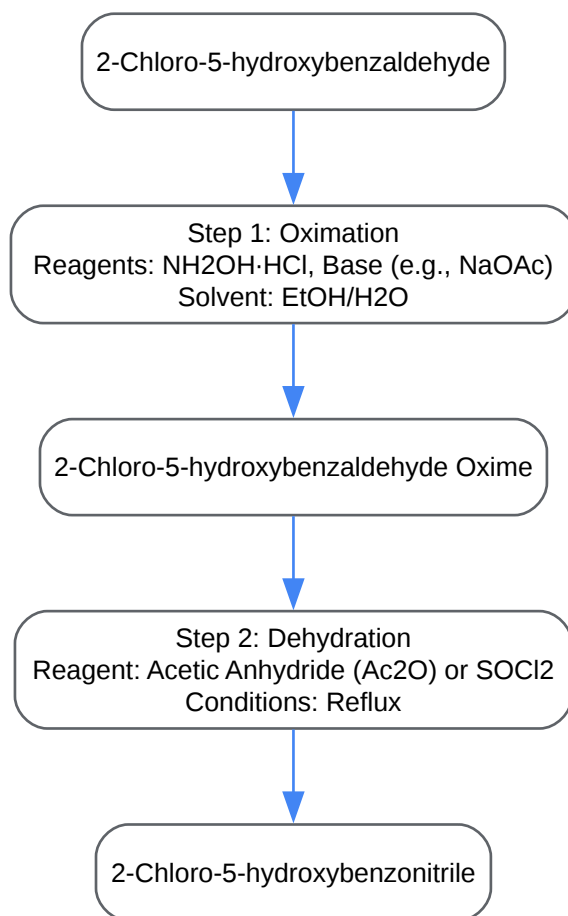
1.3. Molecular Structure Diagram

Caption: 2D structure of **2-Chloro-5-hydroxybenzonitrile**.

Synthesis of 2-Chloro-5-hydroxybenzonitrile

While multiple synthetic routes to hydroxybenzonitriles exist, a highly plausible and scalable laboratory synthesis for this specific isomer starts from the corresponding aldehyde, 2-chloro-5-

hydroxybenzaldehyde. This two-step approach involves the formation of an oxime intermediate followed by its dehydration.



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Caption: Proposed two-step synthesis workflow.

2.1. Experimental Protocol: Synthesis from 2-Chloro-5-hydroxybenzaldehyde

This protocol is a self-validating system; the progress of each step can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting material before proceeding.

Step 1: Oximation of 2-Chloro-5-hydroxybenzaldehyde

- **Causality:** The reaction converts the aldehyde functional group into an oxime. Hydroxylamine hydrochloride is the source of hydroxylamine, and a mild base like sodium acetate is used to

liberate the free hydroxylamine in situ and neutralize the HCl byproduct. An alcohol/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.

- Methodology:
 - In a round-bottom flask, dissolve 2-chloro-5-hydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
 - Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
 - Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
 - Monitor the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent) until the starting aldehyde spot has disappeared.
 - Once complete, cool the reaction mixture and add cold water to precipitate the oxime product.
 - Filter the solid, wash with cold water, and dry under vacuum. The crude 2-chloro-5-hydroxybenzaldehyde oxime is typically of sufficient purity for the next step.

Step 2: Dehydration of the Aldoxime Intermediate

- Causality: Acetic anhydride is an effective and common dehydrating agent that converts the oxime into a nitrile by eliminating a molecule of water. The reaction is typically run at reflux to provide the necessary activation energy.
- Methodology:
 - Place the dried 2-chloro-5-hydroxybenzaldehyde oxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
 - Add an excess of acetic anhydride (5-10 eq), which acts as both the reagent and solvent.
 - Heat the mixture to reflux (approx. 140 °C) and maintain for 1-3 hours.
 - Monitor the reaction by TLC for the disappearance of the oxime.

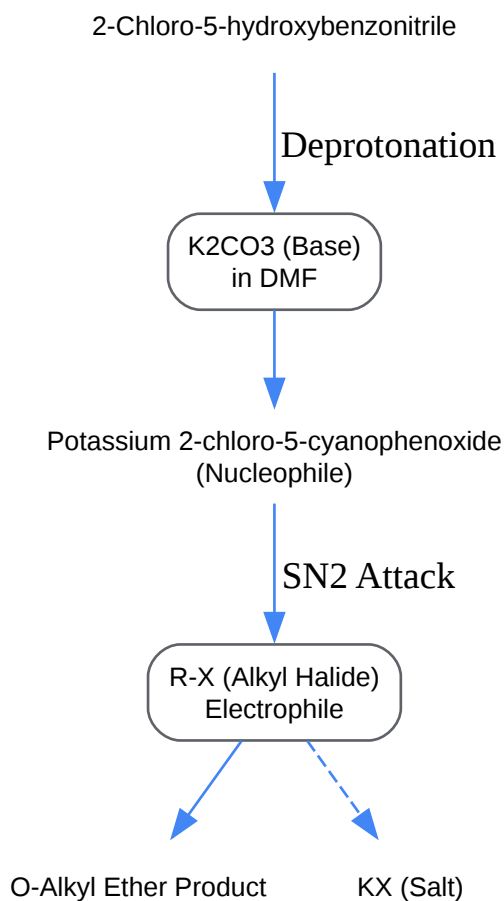
- After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess acetic anhydride.
- The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
- Dry the solid under vacuum. The crude **2-chloro-5-hydroxybenzonitrile** can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Chemical Reactivity and Derivatization

The synthetic value of **2-chloro-5-hydroxybenzonitrile** stems from the distinct reactivity of its three functional groups, allowing for selective transformations.

3.1. Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic phenoxide, which is a cornerstone of Williamson ether synthesis. This reaction is fundamental for introducing diverse side chains in drug development.



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Caption: Mechanism of O-alkylation.

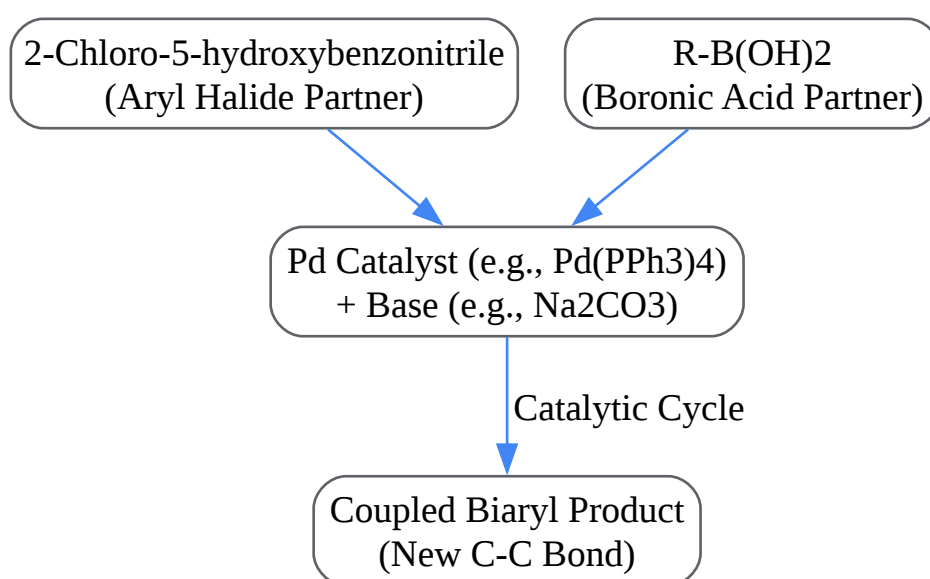
Protocol: Synthesis of 2-Chloro-5-(alkoxy)benzonitrile

- Causality: A moderately weak base like potassium carbonate (K_2CO_3) is ideal as it is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions like hydrolysis of the nitrile. A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide, and has a high boiling point, allowing for elevated reaction temperatures. The protocol is adapted from a similar transformation of 2-hydroxybenzonitrile.[4]
- Methodology:

- To a stirred solution of **2-chloro-5-hydroxybenzonitrile** (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the suspension.
- Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
- Upon completion, cool the mixture and pour it into ice water.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude ether by silica gel column chromatography.

3.2. Reactions at the Chloro Group: Cross-Coupling

The chloro-substituent makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are among the most powerful tools in modern medicinal chemistry for constructing C-C, C-N, and C-O bonds. The use of related isomers like 2-chloro-4-hydroxybenzonitrile in Suzuki couplings highlights this application's importance.^[5]



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Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

3.3. Reactions of the Nitrile Group

The nitrile group is a stable but versatile functional group that can be converted into other key moieties.

- **Hydrolysis:** Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-chloro-5-hydroxybenzoic acid), a useful precursor for amides and esters.
- **Reduction:** The nitrile can be reduced to a primary amine ((2-chloro-5-hydroxyphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This introduces a basic center into the molecule, which is often desirable for drug candidates.

Spectroscopic Characterization (Predicted)

While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.^{[6][7][8]}

Spectroscopy	Predicted Features	Rationale
^1H NMR	- 3 signals in the aromatic region (δ 6.8-7.5 ppm), likely appearing as doublets and a doublet of doublets. - 1 broad singlet for the phenolic -OH proton (variable shift, δ 5-10 ppm), which will disappear upon D_2O exchange.	The three aromatic protons are in distinct chemical environments. The phenolic proton is exchangeable and its signal is often broad.
^{13}C NMR	- 7 distinct signals. - Aromatic carbons from δ ~110-160 ppm. - Nitrile carbon ($\text{C}\equiv\text{N}$) at δ ~115-120 ppm. - Carbon attached to -OH ($\text{C}-\text{O}$) will be downfield (~155 ppm). - Carbon attached to -Cl ($\text{C}-\text{Cl}$) will also be downfield (~130 ppm).	All seven carbons are chemically non-equivalent. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
IR (Infrared)	- Sharp, medium intensity $\text{C}\equiv\text{N}$ stretch at ~2220-2240 cm^{-1} . - Broad O-H stretch at ~3200-3600 cm^{-1} . - C-Cl stretch in the fingerprint region at ~700-800 cm^{-1} . - C=C aromatic ring stretches at ~1450-1600 cm^{-1} .	These are highly characteristic absorption frequencies for the respective functional groups. The nitrile stretch is particularly diagnostic.
Mass Spec (MS)	- A molecular ion $[\text{M}]^+$ peak and a prominent $[\text{M}+2]^+$ peak in an approximate 3:1 intensity ratio.	This isotopic pattern is the definitive signature for a molecule containing a single chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes).

Applications in Medicinal Chemistry and Drug Development

2-Chloro-5-hydroxybenzonitrile is not just a chemical curiosity; it is a strategic building block for the synthesis of high-value pharmaceutical compounds. Halogenated aromatic compounds are prevalent in approved drugs, with chlorine-containing molecules playing a major role.

The true power of this intermediate lies in its ability to serve as a scaffold for combinatorial library synthesis. By leveraging the three distinct reactive sites, chemists can rapidly generate a diverse array of derivatives for biological screening:

- **Site 1 (Hydroxyl):** A library of ethers or esters can be created via O-alkylation or O-acylation to probe interactions with hydrophobic pockets or hydrogen bond acceptors in a biological target.
- **Site 2 (Chloro):** A second dimension of diversity can be introduced via palladium-catalyzed cross-coupling reactions, attaching various aryl, heteroaryl, or alkyl groups. This is a key strategy for modulating properties like potency, selectivity, and pharmacokinetics.^[5]
- **Site 3 (Nitrile):** The nitrile can be retained as a polar, hydrogen bond accepting group or it can be transformed late-stage into an amine or carboxylic acid to introduce basic or acidic handles for salt formation or further derivatization.

This multi-faceted reactivity makes the scaffold particularly valuable for developing inhibitors for targets like kinases, proteases, and nuclear receptors, where complex, multi-point interactions are required for high-affinity binding.^[9]

Safety, Handling, and Storage

As a research chemical, proper handling of **2-Chloro-5-hydroxybenzonitrile** is imperative for laboratory safety.

6.1. GHS Hazard Identification^[1]

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	Warning
Acute Toxicity, Dermal	H312: Harmful in contact with skin	Warning
Skin Irritation	H315: Causes skin irritation	Warning
Eye Irritation	H319: Causes serious eye irritation	Warning
Acute Toxicity, Inhalation	H332: Harmful if inhaled	Warning
STOT SE 3	H335: May cause respiratory irritation	Warning

6.2. Handling and Storage Recommendations[2]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

2-Chloro-5-hydroxybenzonitrile is a highly functionalized and synthetically tractable intermediate. Its value in a research and development setting is defined by the orthogonal reactivity of its functional groups, which allows for controlled, stepwise derivatization. By providing a robust scaffold for the introduction of chemical diversity, it serves as an important tool for medicinal chemists aiming to develop novel therapeutics. This guide has outlined its fundamental properties, provided reliable and reasoned protocols for its synthesis and reaction, and contextualized its importance within the broader field of drug discovery.

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